molecular formula C4H6O4 B1316312 (1,2,3,4-13C4)butanedioic acid CAS No. 201595-67-7

(1,2,3,4-13C4)butanedioic acid

Cat. No. B1316312
Key on ui cas rn: 201595-67-7
M. Wt: 122.059 g/mol
InChI Key: KDYFGRWQOYBRFD-JCDJMFQYSA-N
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Patent
US07186856B2

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
ammonium succinate
Name
succinic acid
[Compound]
Name
succinic acid ester

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].C(O)CCCCCCCCCCC>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ammonium succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 3 hours at 105–110° C.
Duration
3 h

Outcomes

Product
Name
ammonium succinate
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Name
succinic acid
Type
product
Smiles
C(CCC(=O)O)(=O)O
[Compound]
Name
succinic acid ester
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07186856B2

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].C(O)CCCCCCCCCCC>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ammonium succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 3 hours at 105–110° C.
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07186856B2

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].C(O)CCCCCCCCCCC>>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ammonium succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 3 hours at 105–110° C.
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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